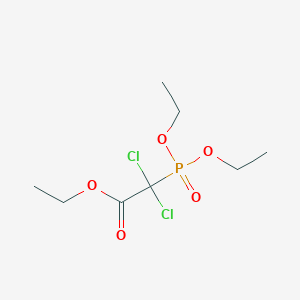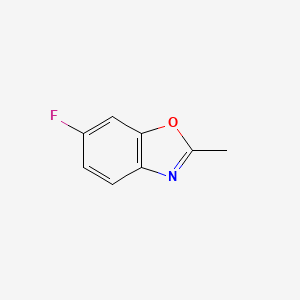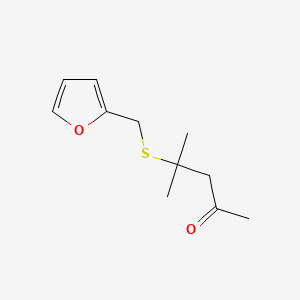
4-((2-Furylmethyl)thio)-4-methylpentan-2-one
Overview
Description
4-((2-Furylmethyl)thio)-4-methylpentan-2-one, also known as furanone C-30, is a synthetic compound with a furanone ring structure. It has been widely used in scientific research due to its unique chemical properties and potential biological activities.
Mechanism Of Action
The mechanism of action of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30 is not fully understood. However, it is believed to inhibit quorum sensing, a process by which bacteria communicate with each other to coordinate their behavior. Quorum sensing plays a critical role in the formation of biofilms and the expression of virulence factors. Furanone C-30 may also interfere with bacterial cell signaling pathways, leading to the inhibition of bacterial growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Furanone C-30 has been shown to have minimal toxicity and is well-tolerated in laboratory animals. It has been demonstrated to have anti-inflammatory effects in animal models of inflammation, suggesting its potential therapeutic use in inflammatory diseases. Furthermore, 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30 has been shown to inhibit the expression of virulence factors in bacterial species associated with chronic infections, indicating its potential use as an antimicrobial agent.
Advantages And Limitations For Lab Experiments
Furanone C-30 has several advantages for laboratory experiments. It is a synthetic compound with a well-defined chemical structure, making it easy to synthesize and purify. It has also been extensively studied for its potential biological activities, providing a wealth of information for researchers. However, one limitation of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30 is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30. One potential direction is to investigate its potential therapeutic use in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use as an antimicrobial agent in chronic infections, such as cystic fibrosis and chronic wounds. Additionally, further studies are needed to elucidate the mechanism of action of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30 and to optimize its chemical structure for improved efficacy and bioavailability.
Scientific Research Applications
Furanone C-30 has been extensively studied for its potential biological activities, including anti-quorum sensing, anti-biofilm formation, and anti-inflammatory effects. It has been shown to inhibit the expression of virulence factors in various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Furanone C-30 has also been demonstrated to reduce the formation of biofilms, which are communities of bacteria that adhere to surfaces and can cause chronic infections. Furthermore, 4-((2-Furylmethyl)thio)-4-methylpentan-2-one C-30 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-9(12)7-11(2,3)14-8-10-5-4-6-13-10/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTNPAOBBWQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)SCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867100 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Furylmethyl)thio)-4-methylpentan-2-one | |
CAS RN |
64835-96-7 | |
| Record name | 4-[(2-Furanylmethyl)thio]-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Furylmethyl)thio)-4-methylpentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064835967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-furylmethyl)thio]-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



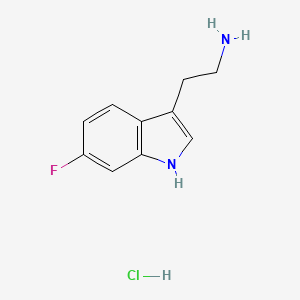
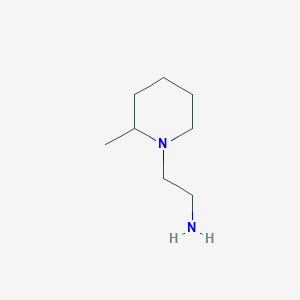


![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)

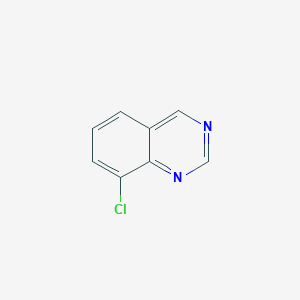
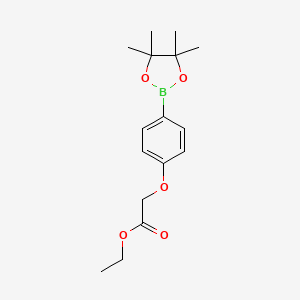
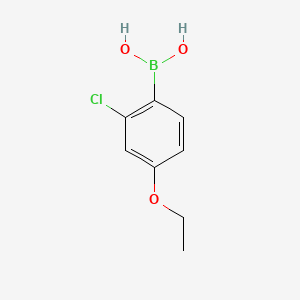
![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)
